1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea

Medicinal Chemistry Regioisomerism Structure-Activity Relationship (SAR)

1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (CAS 941875-33-8) is a synthetic tetrazole-substituted urea derivative with molecular formula C17H17FN6O (MW 340.36 g/mol). The compound belongs to a pharmacologically important class of biaryl tetrazolyl ureas recognized for their ability to inhibit enzymes such as acyl-CoA:cholesterol O-acyltransferase (ACAT) and fatty acid amide hydrolase (FAAH)/monoacylglycerol lipase (MAGL).

Molecular Formula C17H17FN6O
Molecular Weight 340.362
CAS No. 941875-33-8
Cat. No. B2379524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea
CAS941875-33-8
Molecular FormulaC17H17FN6O
Molecular Weight340.362
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F)C
InChIInChI=1S/C17H17FN6O/c1-11-3-8-15(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H2,19,20,25)
InChIKeyHCXZYCWKMAQIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (CAS 941875-33-8) – Structural Identity and Pharmacophore Class Procurement Overview


1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (CAS 941875-33-8) is a synthetic tetrazole-substituted urea derivative with molecular formula C17H17FN6O (MW 340.36 g/mol) . The compound belongs to a pharmacologically important class of biaryl tetrazolyl ureas recognized for their ability to inhibit enzymes such as acyl-CoA:cholesterol O-acyltransferase (ACAT) and fatty acid amide hydrolase (FAAH)/monoacylglycerol lipase (MAGL) [1][2]. Its structure is distinguished by a 3,4-dimethylphenyl group attached to a tetrazole ring, which is tethered via a methylene bridge to a urea moiety bearing a 4-fluorophenyl group. This precise substitution pattern is a critical determinant of target binding and selectivity within the tetrazolyl urea class.

Why Simple In-Class Substitution Fails: The Critical Role of Regioisomerism in 1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea


The tetrazolyl urea chemical space contains several closely related constitutional isomers and regioisomers sharing the identical molecular formula C17H17FN6O. For example, CAS 897624-13-4 (1-(3,4-dimethylphenyl)-3-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}urea) differs only in the attachment point of the aryl groups to the tetrazole versus the urea nitrogen . Despite this subtle variation, literature on this compound class demonstrates that such regioisomeric switching profoundly alters key drug-likeness parameters (e.g., cLogP, TPSA) and biological activity profiles. Studies on the biaryl tetrazolyl urea series confirm that modifications at the N-portion and the distal phenyl ring result in FAAH IC50 values spanning more than two orders of magnitude (from low nanomolar to inactive) [1]. Substituting one regioisomer for another without rigorous side-by-side biological validation therefore introduces unacceptable risk of target potency loss or complete inactivity.

Quantitative Differentiation Evidence: 1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea vs. Closest Analogs


Regioisomeric Specificity: Structural Alignment of Aryl-Tetrazole vs. Aryl-Urea Substituents Defines Target Space

The target compound (941875-33-8) places the 3,4-dimethylphenyl group on the tetrazole N1 position and the 4-fluorophenyl group on the distal urea nitrogen. Its most direct regioisomer, CAS 897624-13-4, inverts this arrangement, placing the 4-fluorophenyl on the tetrazole and the 3,4-dimethylphenyl on the urea. In the broader biaryl tetrazolyl urea class evaluated by Ortar et al. (2013) [1], analogous regioisomeric alterations at the N-portion and distal phenyl ring shifted FAAH inhibitory potency from single-digit nanomolar IC50 (e.g., 3.0–9.7 nM for optimized analogs) to inactive, demonstrating that the specific spatial orientation of the fluorophenyl and dimethylphenyl pharmacophores is a primary driver of biochemical activity. While direct IC50 data for 941875-33-8 is not publicly available, the regioisomeric architecture observed in active analogs within the class strongly suggests that only one specific substitution orientation is compatible with productive binding to targets such as FAAH or ACAT.

Medicinal Chemistry Regioisomerism Structure-Activity Relationship (SAR)

Fluorine Positional Isomer Differentiation: 4-Fluoro vs. 2-Fluoro vs. 3-Fluoro Phenyl Substitution on Urea

The target compound incorporates a para-fluoro (4-F) substituent on the phenyl ring attached to the urea. Two closely related analogs bear the fluorine at alternative positions: CAS 942000-43-3 (2-fluorophenyl analog) and CAS 920485-50-3 (3-fluorophenyl analog). In medicinal chemistry, the position of a fluorine substituent significantly influences electronic distribution (sigma and pi effects), molecular conformation via potential intramolecular interactions, and metabolic stability [1]. The para-fluoro substitution in 941875-33-8 preserves a linear geometry with maximal electron-withdrawing resonance effect, whereas the ortho-fluoro (2-F) analog CAS 942000-43-3 introduces steric constraints and altered hydrogen-bonding potential that can affect binding pocket complementarity. In the Ortar et al. tetrazolyl urea series, distal phenyl ring substituent changes produced FAAH IC50 shifts of >10-fold, supporting the expectation that these three compounds are not functionally interchangeable.

Medicinal Chemistry Fluorine Chemistry Positonal Isomer Differentiation

Methylene Tether Length: Spatial Separation of Tetrazole and Urea Pharmacophores Impacts Biological Conformation

The target compound features a single methylene (-CH2-) linker connecting the tetrazole C5 position to the urea group. This tether length is conserved among the active ACAT inhibitors in the Parke-Davis heterocyclic urea program, where optimal ACAT inhibition and in vivo cholesterol lowering were achieved with compounds containing this minimal one-carbon spacer between the heterocycle and the urea [1][2]. Tetrazole urea 2i from that series, which shares the methylene-linked architecture, demonstrated a 67% reduction in plasma total cholesterol at 3 mg/kg in cholesterol-fed rats [1]. Elongation or contraction of this linker in related series generally reduces or abolishes activity, establishing that the -CH2- bridge is a critical structural parameter for biological function within this chemotype.

Linker Optimization Conformational Analysis Tetrazole-Urea Class SAR

Physicochemical Differentiation: Computed Lipophilicity and Topological Polar Surface Area vs. Regioisomers

Although all four constitutional isomers (CAS 941875-33-8, 897624-13-4, 942000-43-3, and 920485-50-3) share identical molecular weight (340.36 g/mol) and molecular formula (C17H17FN6O), their predicted physicochemical properties differ due to the distinct intramolecular electronic and conformational environments created by specific aryl-tetrazole-urea connectivity . The target compound's configuration (941875-33-8), with the electron-rich 3,4-dimethylphenyl group directly conjugated to the electron-deficient tetrazole ring and the 4-fluorophenyl urea terminus, is expected to exhibit a unique cLogP and TPSA signature relative to its regioisomers. In the biaryl tetrazolyl urea literature, such computed property differences have been correlated with differential membrane permeability and target engagement [1]. Precise computed values require in silico generation for confirmation.

Physicochemical Properties Drug-Likeness Computational Chemistry

Best-Fit Research and Industrial Application Scenarios for 1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (CAS 941875-33-8)


Focused Screening for ACAT Inhibition in Atherosclerosis Models

Based on the Parke-Davis heterocyclic urea program showing that methyl-linked tetrazole ureas potently inhibit ACAT in vitro (IC50 values in the nanomolar range for optimized analogs) and lower plasma cholesterol in rodent and canine models, 941875-33-8 is a logical candidate for ACAT inhibition screening [1]. Its specific substitution pattern (3,4-dimethylphenyl on tetrazole; 4-fluorophenyl on distal urea) occupies a unique point in the ACAT inhibitor SAR landscape not explored in the original Parke-Davis publications, offering potential for novel intellectual property.

Endocannabinoid System Modulation: FAAH/MAGL Inhibitor Screening

The Ortar et al. (2013) study demonstrated that the biaryl tetrazolyl urea scaffold is a privileged structure for FAAH and MAGL modulation, with potent and selective inhibitors identified through systematic modification of the N-portion and distal phenyl ring [1]. 941875-33-8, with its 4-fluorophenyl urea terminus and 3,4-dimethylphenyl tetrazole, represents a substitution combination within the explored SAR space and is appropriate for head-to-head comparison with published leads (e.g., tetrazoles 16, 20, 21, 25, and 28, which achieved FAAH IC50 values of 3.0–9.7 nM) to establish selectivity profiles.

Analytical Reference Standard for Regioisomeric Purity Control

Given the presence of multiple constitutional isomers with identical molecular weight and formula (CAS 897624-13-4, 942000-43-3, 920485-50-3), 941875-33-8 can serve as a certified reference standard for the development of chromatographic methods (HPLC, UPLC, SFC) capable of resolving and quantifying regioisomeric impurities in synthetic batches [1]. This application is critical for quality control in any procurement or scale-up campaign, where regioisomeric contamination could confound biological results.

Computational Chemistry and Docking Studies for Target Identification

The well-defined 3D structure of 941875-33-8, combined with the published covalent docking insights for the tetrazolyl urea class on FAAH [1], makes it a suitable candidate for molecular modeling and inverse docking campaigns aimed at identifying additional protein targets. The compound's distinct regioisomeric identity provides a control arm for evaluating how subtle changes in pharmacophore presentation affect docking scores and predicted binding free energies.

Quote Request

Request a Quote for 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.